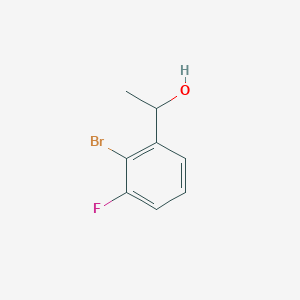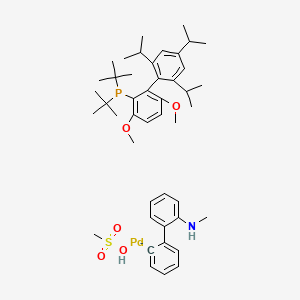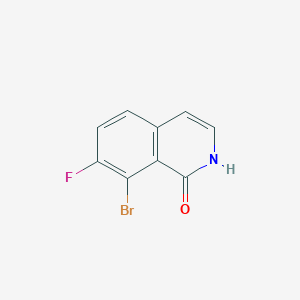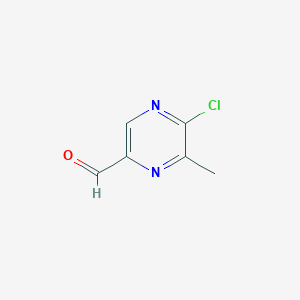![molecular formula C10H8BrN3O B13913000 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The process begins with the bromination of toluene to form 4-bromotoluene.
Triazole Ring Formation: The bromophenyl intermediate is then reacted with hydrazine hydrate and formic acid to form the triazole ring.
Aldehyde Introduction: Finally, the triazole compound is oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-methanol.
Substitution: 4-[(4-Azidophenyl)methyl]-1,2,4-triazole-3-carbaldehyde.
Applications De Recherche Scientifique
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromophenyl group enhances the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-thione: Similar structure but with a thione group instead of an aldehyde.
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde is unique due to its aldehyde group, which allows it to participate in specific chemical reactions that other similar compounds cannot. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Propriétés
Formule moléculaire |
C10H8BrN3O |
|---|---|
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
4-[(4-bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O/c11-9-3-1-8(2-4-9)5-14-7-12-13-10(14)6-15/h1-4,6-7H,5H2 |
Clé InChI |
LTVNESTXSWDPCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NN=C2C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
![Methyl[1-(3-methylpyridin-2-yl)ethyl]amine](/img/structure/B13912925.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)

![2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)






![6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13912978.png)
![1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13912988.png)
